AZD5582 -

AZD5582

Catalog Number: EVT-287608
CAS Number:
Molecular Formula: C58H78N8O8
Molecular Weight: 1015.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []

Future Directions
  • Combination Therapies: Further research is needed to explore the potential of AZD5582 in combination with other therapeutic agents, such as chemotherapy, radiotherapy, or immunotherapy. This is particularly relevant for cancer treatment, where combination therapies are often more effective than single agents. [, , ]
  • Optimization of HIV Cure Strategies: Continued investigation is necessary to optimize the use of AZD5582 as a latency-reversing agent in HIV cure strategies. This includes determining the optimal dosing, timing, and duration of treatment, as well as evaluating its efficacy in combination with other LRAs and immune-based therapies. [, , ]

Compound Description: SMAC, also known as DIABLO, is a mitochondrial protein that promotes apoptosis by binding to and antagonizing inhibitor of apoptosis proteins (IAPs), including cIAP1, cIAP2, and XIAP [, ]. The N-terminal tetrapeptide of SMAC (AVPI) is essential for its IAP-binding activity.

Relevance: AZD5582 is a dimeric SMAC mimetic, meaning it is a synthetic molecule designed to mimic the structure and function of the active AVPI tetrapeptide of SMAC []. Consequently, AZD5582 exhibits potent IAP antagonistic activity, similar to SMAC.

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) with clinical applications in treating cutaneous T-cell lymphoma [, ]. HDACis like SAHA modify gene expression by inhibiting histone deacetylases, leading to increased histone acetylation and transcriptional activation.

Relevance: While structurally distinct from AZD5582, SAHA has been investigated in combination with AZD5582 for HIV latency reversal []. This combination aims to synergistically reactivate latent HIV by targeting distinct pathways: AZD5582 activates the non-canonical NF-κB pathway, while SAHA promotes histone acetylation and transcriptional activation of the integrated provirus.

Romidepsin

Compound Description: Romidepsin is another clinically approved HDACi, structurally distinct from both AZD5582 and SAHA []. It also acts by inhibiting histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.

Relevance: Similar to SAHA, Romidepsin has been investigated in combination with AZD5582 for potential synergistic effects in HIV-1 latency reversal []. The rationale for this combination is analogous to that of AZD5582 and SAHA, aiming to achieve enhanced latency reversal by targeting both the non-canonical NF-κB pathway and histone acetylation.

JQ1

Compound Description: JQ1 is a BET (bromodomain and extra-terminal motif) inhibitor that selectively binds to bromodomains, specifically those found in BET proteins like BRD2 and BRD4 []. This binding disrupts the interaction of BET proteins with acetylated histones, thereby modulating gene expression.

Relevance: JQ1, while structurally different from AZD5582, has shown synergistic activity with AZD5582 in reactivating latent HIV-1 in CD4+ T cells from people living with HIV-1 (PLWH) []. The combination targets distinct pathways involved in HIV-1 transcription: AZD5582 activates the non-canonical NF-κB pathway, while JQ1 disrupts BET protein function, potentially leading to a more robust reactivation of latent proviruses.

Ingenol 3,20-dibenzoate

Compound Description: Ingenol 3,20-dibenzoate is a protein kinase C (PKC) agonist, structurally unrelated to AZD5582 []. It is used as a topical treatment for actinic keratosis, a precancerous skin condition.

Relevance: While not directly interacting with AZD5582, Ingenol 3,20-dibenzoate has been included in studies assessing the impact of different LRA classes on transposable element (TE) expression []. This research aims to understand the potential off-target effects of latency reversal strategies, particularly on TE activation.

Overview

AZD5582 is a compound classified as a dimeric Smac (second mitochondrial-derived activator of caspases) mimetic, specifically designed to inhibit inhibitors of apoptosis proteins. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections. It functions by promoting apoptosis in cancer cells and reactivating latent viral reservoirs, making it a candidate for HIV and SIV-related research.

Source and Classification

AZD5582 was developed as part of a series of compounds aimed at targeting the inhibitor of apoptosis protein family, which includes X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2). These proteins play a critical role in regulating cell death and survival, making them significant targets in cancer therapy. The compound's systematic name is 1,3-bis(4-(3-(4-(2-((2-(4-(4-(2-hydroxyethyl)phenyl)-1H-imidazo[4,5-b]pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)phenyl)-1H-pyrazol-1-yl)propan-2-amine, with the molecular formula C58H78N8O8 .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD5582 involves multiple steps, typically beginning with the preparation of key intermediates that contain the essential pyrazole and phenyl moieties. The synthesis process often utilizes coupling reactions facilitated by bases such as N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Key steps include:

  1. Formation of Pyrazole Derivatives: Initial reactions involve the formation of pyrazole rings through condensation reactions.
  2. Coupling Reactions: Subsequent coupling of these intermediates with other aromatic compounds to form the dimeric structure.
  3. Purification: Final purification via HPLC to isolate AZD5582 from by-products .
Molecular Structure Analysis

Structure and Data

AZD5582 exhibits a complex molecular structure characterized by multiple aromatic rings and pyrazole units. Its three-dimensional conformation allows for effective binding to target proteins, particularly XIAP. The compound's molecular weight is approximately 950 g/mol, with a melting point that varies based on formulation but typically falls within the range suitable for pharmaceutical applications.

The binding affinity for XIAP has been reported with an EC50 value of 15 nM, indicating its potent activity against this target .

Chemical Reactions Analysis

Reactions and Technical Details

AZD5582 primarily acts through its ability to disrupt protein-protein interactions involving inhibitors of apoptosis proteins. Upon administration, it binds to XIAP and cIAPs, leading to their degradation via ubiquitin-proteasome pathways. This action promotes apoptosis in cancer cells by releasing caspases from inhibition.

In vitro studies have demonstrated that AZD5582 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting synergistic effects that could improve treatment outcomes in various cancers .

Mechanism of Action

Process and Data

The mechanism by which AZD5582 induces apoptosis involves several key processes:

  1. Inhibition of Inhibitors: By binding to XIAP and cIAPs, AZD5582 inhibits their anti-apoptotic functions.
  2. Activation of Caspases: This inhibition leads to the activation of downstream caspases, which are crucial for executing the apoptotic program.
  3. Synergistic Effects: In combination therapies, AZD5582 enhances the sensitivity of cancer cells to other treatments such as TRAIL (TNF-related apoptosis-inducing ligand), further promoting cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD5582 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Log P: The partition coefficient indicates moderate lipophilicity, which is favorable for cellular uptake.

Data on thermal stability shows significant shifts during differential scanning fluorimetry (DSF), indicating robust interactions with target proteins .

Applications

Scientific Uses

AZD5582 has shown promise in various scientific applications:

  • Cancer Therapy: It is being explored as a potential treatment for multiple myeloma, head and neck cancers, and other malignancies due to its ability to induce apoptosis selectively.
  • Viral Reactivation: Research indicates its effectiveness in reactivating latent human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV), providing avenues for HIV cure strategies by targeting viral reservoirs .
  • Combination Therapies: AZD5582 is being investigated in combination with other agents like IL-15 superagonists to enhance immune responses against tumors or viral infections .
Introduction to AZD5582: Molecular Pharmacology and Therapeutic Context

Structural and Biochemical Characterization of AZD5582 as a Small-Molecule IAP Antagonist

AZD5582 (chemical name: (2S)-N-[(2S)-1-[[(2S)-1-[[(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[(2S)-2-(methylamino)propanamido]acetyl]amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(2-methylpropanamido)butanamide) is a synthetic small molecule with the molecular formula C₅₈H₇₈N₈O₈ and a molecular weight of 1015.29 g/mol [1] [10]. It functions as a potent Smac mimetic (Second Mitochondrial Activator of Caspases mimetic) designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). The compound features a complex peptide-like structure with multiple chiral centers, including critical L-amino acid configurations that facilitate high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of target IAPs [5] [10].

Biochemically, AZD5582 binds to the BIR3 domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) with half-maximal inhibitory concentrations (IC₅₀) of 15 nM, 21 nM, and 15 nM, respectively [2] [5]. This binding disrupts IAP-caspase interactions, thereby promoting caspase activation and apoptosis. The compound exhibits ≥98% plasma protein binding and demonstrates dose-dependent pharmacokinetics in preclinical models, with an elimination half-life (t₁/₂) of approximately 4–6 hours in murine xenograft models [5].

Table 1: Molecular Characteristics of AZD5582

PropertyValue
Molecular FormulaC₅₈H₇₈N₈O₈
Molecular Weight1015.29 g/mol
cIAP1 Binding (IC₅₀)15 nM
cIAP2 Binding (IC₅₀)21 nM
XIAP Binding (IC₅₀)15 nM
Solubility (pH 4–6)>7 mg/mL
Plasma StabilityStable across species

Role of Inhibitor of Apoptosis Proteins (IAPs) in Cellular Homeostasis and Disease Pathogenesis

IAPs are a family of evolutionarily conserved proteins (including XIAP, cIAP1, cIAP2, and survivin) that regulate apoptosis, inflammation, and cellular signaling. Structurally, they contain BIR domains for caspase inhibition and RING domains conferring E3 ubiquitin ligase activity [3] [7]. Physiologically, IAPs:

  • Suppress Caspase Activity: XIAP directly inhibits caspases-3, -7, and -9 via BIR domains.
  • Modulate NF-κB Signaling: cIAP1/2 regulate canonical and non-canonical NF-κB pathways, influencing cell survival and inflammatory responses.
  • Control Ubiquitination: RING domains mediate ubiquitination of apoptotic components (e.g., RIPK1), targeting them for proteasomal degradation [3].

In oncology, IAPs are frequently overexpressed in malignancies such as pancreatic ductal adenocarcinoma (PDAC), triple-negative breast cancer (TNBC), and head/neck squamous cell carcinoma (HNSCC). This dysregulation confers chemoresistance and apoptosis evasion by stabilizing anti-apoptotic Bcl-2 family members (e.g., Mcl-1) and amplifying pro-survival NF-κB signaling [3] [7]. In virology, IAPs maintain HIV/SIV latency by suppressing viral reactivation pathways in CD4⁺ T-cells. The non-canonical NF-κB pathway (ncNF-κB), governed by cIAP1/2, is particularly critical for latent reservoir persistence [4] [8].

Table 2: IAP Family Members and Pathogenic Roles

IAP ProteinPrimary FunctionsDisease Association
XIAPCaspase-3/7/9 inhibitionChemoresistance in solid tumors
cIAP1/2NF-κB activation; RIPK1 ubiquitinationTumor survival; HIV latency maintenance
SurvivinMitotic regulation; Caspase inhibitionCancer stem cell persistence

AZD5582 as a Dual-Targeting Agent: cIAP1, cIAP2, XIAP, and SHCBP1 Interactions

AZD5582 exhibits multifunctional antagonism across IAPs and non-IAP targets:

  • cIAP1/2 Degradation: AZD5582 induces rapid proteasomal degradation of cIAP1 (<4 hours post-dose in MDA-MB-231 xenografts), triggering TNFα-dependent apoptosis in pancreatic cancer cells [3] [7].
  • XIAP Displacement: By displacing XIAP from caspase-9, AZD5582 reactivates intrinsic apoptosis, evidenced by caspase-3/7 cleavage in PDAC models [7].
  • Downregulation of Mcl-1: In PDAC cells, AZD5582 reduces Mcl-1 protein (but not Bcl-2 or Bcl-xL) via XIAP/cIAP1 inhibition. Ectopic XIAP expression rescues Mcl-1 levels, confirming target specificity [3] [7].

Notably, AZD5582 also inhibits SHC SH2 Domain-Binding Protein 1 (SHCBP1), an oncogenic scaffold overexpressed in pancreatic cancer. SHCBP1 stabilizes PI3K/AKT signaling and accelerates TP53 degradation. AZD5582 binds SHCBP1 (Kd ≈ 100 nM), suppressing AKT phosphorylation and restoring TP53-mediated apoptosis in PDAC organoids and xenografts [6]. This dual IAP/SHCBP1 targeting expands AZD5582’s mechanistic scope beyond classical Smac mimetics.

Historical Development and Rationale for AZD5582 in Oncology and Virology Research

Oncology Applications

AZD5582 emerged from rational drug design efforts to overcome limitations of first-generation IAP antagonists. Preclinical studies demonstrated:

  • Single-Agent Efficacy: In MDA-MB-231 TNBC xenografts, intravenous AZD5582 (0.5–3.0 mg/kg weekly) induced complete tumor regression by degrading cIAP1 and activating caspase-3 [5].
  • Biomarker-Driven Sensitivity: PDAC response correlates with p-Akt/p-XIAP status. BxPC-3 cells (low p-Akt) show IC₅₀ = 23 nM, whereas Capan-2 (high p-Akt) exhibit resistance (IC₅₀ = 2 µM). Akt knockdown sensitizes resistant cells [3] [7].
  • Combination Potential: AZD5582 synergizes with IFNγ or dsRNA in NSCLC by enhancing RIPK1-mediated caspase-8 activation [2].

Virology Applications

The discovery that IAP inhibition reverses viral latency redirected AZD5582 toward HIV cure strategies:

  • Latency Reversal: In SIV-infected rhesus macaques, AZD5582 (0.1 mg/kg IV weekly) activated ncNF-κB (via NFKB2/RELB), inducing systemic SIV RNA expression in lymph nodes and plasma despite ART [4] [8].
  • Reservoir Reduction: Combining AZD5582 with SIV Env-specific antibodies reduced replication-competent SIV-DNA in lymph node CD4⁺ T-cells by enhancing antibody-dependent cellular cytotoxicity (ADCC) [4].
  • Pediatric HIV Challenges: Infant macaques showed weaker latency reversal than adults due to altered pharmacokinetics (Cₘₐₓ = 294 ng/mL vs. 802 ng/mL) and reduced ncNF-κB inducibility [8].

Table 3: Therapeutic Applications of AZD5582 in Preclinical Models

Disease ModelKey FindingsReference
Pancreatic Cancer (PDAC)↓ Mcl-1; Synergy with TNFα; IC₅₀ = 23–110 nM in sensitive lines [3] [7]
Triple-Negative Breast CancerTumor regression at 3 mg/kg; ↑ caspase-3 cleavage [5]
SIV/HIV LatencySystemic viral RNA induction; ↑ NFKB2/RELB; Reservoir reduction with antibodies [4] [8]
Pediatric SIVWeaker reactivation due to ↓ AZD5582 exposure and ncNF-κB response [8]

The structural and mechanistic versatility of AZD5582 continues to position it as a paradigm for IAP-targeted therapeutics in both oncology and virology. Ongoing research focuses on biomarker refinement (e.g., p-XIAP/Mcl-1 for oncology, ncNF-κB genes for virology) and rational combinations with immune modulators to enhance clinical translatability [4] [6] [8].

Properties

Product Name

AZD5582

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5582; AZD-5582; AZD 5582.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.